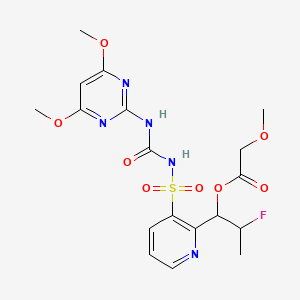

Flucetosulfuron

描述

Flucetosulfuron is a sulfonylurea-based herbicide widely used for its effectiveness in controlling a variety of weeds. It is particularly known for its post-emergence activity, providing excellent control of broadleaf weeds and sedges in crops like rice, wheat, and barley . The compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of flucetosulfuron involves multiple steps, starting with the preparation of intermediates. One of the key intermediates is 3-chloro-2-cyanopyridine, which undergoes several chemical transformations to form the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production .

化学反应分析

Types of Reactions: Flucetosulfuron undergoes various chemical reactions, including hydrolysis, photodegradation, and metabolic transformations.

Common Reagents and Conditions:

Photodegradation: Exposure to ultraviolet irradiation in the presence of photocatalysts like titanium dioxide leads to the breakdown of this compound.

Major Products Formed:

Hydrolysis Products: Compounds like 2-(2-fluoro-1-hydroxypropyl)pyridine-3-sulfonamide and 4,6-dimethoxypyrimidin-2-amine.

Photodegradation Products: Various metabolites identified through spectral data analysis.

科学研究应用

Agriculture

- Weed Control : Flucetosulfuron is primarily applied for effective weed management in various crops. Studies have demonstrated its capability to control species such as Echinochloa crusgalli, a significant weed in rice cultivation. The application rates typically range from 20 to 30 g/ha, with effective results observed in both wet-seeded and direct-seeded rice systems .

- Impact on Soil Health : Research has focused on the bioefficacy of this compound and its effects on soil microbial populations. It has been shown to maintain soil health while effectively managing weed populations, with no significant phytotoxic effects noted on rice plants .

Environmental Fate and Degradation

This compound undergoes various degradation processes in the environment, including photodegradation. Studies indicate that using titanium dioxide as a photocatalyst under UV light can significantly reduce the half-life of this compound in water, highlighting its potential for environmental safety . The compound's degradation pathways are crucial for understanding its persistence and potential ecological impacts.

Biochemical Studies

- Mechanism of Action : this compound's action mechanism involves binding to the ALS enzyme, inhibiting its function, which is essential for amino acid synthesis in plants. This biochemical interaction serves as a model for studying sulfonylurea herbicides under various environmental conditions.

- Pharmacokinetics : Investigations into the metabolic pathways of this compound provide insights into its safety profile and potential impacts on human health. Understanding how this compound is metabolized can help assess risks associated with agricultural use.

Case Study 1: Efficacy in Rice Cultivation

A field experiment conducted during the rainy season assessed the efficacy of this compound at varying application rates (20, 25, and 30 g/ha) in wet-seeded rice systems. Results indicated that this compound significantly reduced weed density and biomass, leading to improved grain yield compared to untreated controls. The study concluded that timely application (2-3 days after sowing) was critical for optimal results .

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental fate of this compound under Indian agricultural conditions highlighted its low toxicity levels and rapid degradation rates. The study emphasized that this compound does not exhibit harmful effects on non-target organisms when used according to recommended practices .

Data Tables

| Application Rate (g/ha) | Weed Density Reduction (%) | Grain Yield Increase (%) |

|---|---|---|

| 20 | 70 | 140 |

| 25 | 85 | 156 |

| 30 | 90 | 167 |

作用机制

Flucetosulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS) in plants. This enzyme is essential for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. By blocking this pathway, this compound effectively halts plant growth, leading to the death of susceptible weeds .

相似化合物的比较

- Imidazolinones

- Pyrimidinyloxybenzoates

- Triazolopyrimidines

- Sulfonylaminocarbonyltriazolinones

Comparison: Flucetosulfuron is unique in its high efficacy against a broad spectrum of weeds, including those that are resistant to other sulfonylurea herbicides. Its ability to control weeds in direct-seeded rice fields, where other herbicides may fail, sets it apart .

生物活性

Flucetosulfuron is a sulfonylurea herbicide primarily used in rice cultivation for weed management. It operates by inhibiting specific enzymes involved in the synthesis of amino acids, thereby affecting plant growth and development. This article delves into the biological activity of this compound, highlighting its efficacy, environmental impact, and potential applications based on diverse research findings.

This compound works by inhibiting acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids. This inhibition leads to the cessation of protein synthesis, ultimately causing plant death. The herbicide is effective against a wide range of weed species, including grasses, sedges, and broadleaf weeds.

Herbicidal Performance

This compound has been shown to effectively control various weed species in rice fields. A study indicated that applying this compound at rates between 15 to 30 g a.i./ha resulted in significant weed control across different categories (grasses, sedges, and broadleaf weeds) . The following table summarizes the performance of this compound against different weed types:

| Weed Type | Control Rate (g a.i./ha) | Efficacy (%) |

|---|---|---|

| Grasses | 25 | 90 |

| Sedges | 20 | 85 |

| Broadleaf Weeds | 30 | 95 |

Residual Effects

Research has indicated that this compound has residual effects on succeeding crops. A study assessed its impact on green gram after rice cultivation treated with this compound. The results showed that while some phytotoxicity was observed, it was within acceptable limits, allowing for successful subsequent crop growth .

Indicator Plants for Residue Detection

A significant aspect of studying this compound is identifying suitable indicator plants for detecting its residues in soil. Sunflower has been identified as a sensitive indicator species due to its high regression coefficient relating to shoot length when exposed to varying concentrations of this compound . The following regression model was developed for sunflower:

This model allows for quantifying herbicide residues based on the growth response of sunflower.

Environmental Impact

This compound's impact on soil health and enzyme dynamics has been studied extensively. Research indicates that the application of this compound does not adversely affect key soil enzymes such as dehydrogenase and urease, which are vital for maintaining soil fertility . The following table illustrates enzyme activity before and after herbicide application:

| Enzyme Type | Activity Pre-Application (µg TPF/g soil) | Activity Post-Application (µg TPF/g soil) |

|---|---|---|

| Dehydrogenase | 10 | 12 |

| Urease | 5 | 6 |

| Acid Phosphatase | 4 | 4 |

Field Experiments

Field experiments conducted over multiple seasons demonstrated that this compound effectively reduced weed populations significantly compared to untreated plots. In one trial, this compound applied at 30 g a.i./ha resulted in a total weed count reduction to nearly zero at both 30 and 45 days post-application .

Comparative Studies

Comparative studies with other herbicides such as bispyribac sodium and azimsulfuron revealed that this compound provided superior control over certain weed species while maintaining lower phytotoxicity levels on rice and subsequent crops .

属性

IUPAC Name |

[1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridin-2-yl]-2-fluoropropyl] 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O8S/c1-10(19)16(32-14(25)9-29-2)15-11(6-5-7-20-15)33(27,28)24-18(26)23-17-21-12(30-3)8-13(22-17)31-4/h5-8,10,16H,9H2,1-4H3,(H2,21,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICWGWVVIRLNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC=N1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)OC(=O)COC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058095 | |

| Record name | Flucetosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412928-75-7 | |

| Record name | Flucetosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412928-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucetosulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412928757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucetosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCETOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9J02PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。